molecular formula C12H16ClN3O B8507576 5-chloro-3-methyl-1-neopentyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

5-chloro-3-methyl-1-neopentyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B8507576
M. Wt: 253.73 g/mol
InChI Key: NEKBVWMIOBQDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-3-methyl-1-neopentyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its unique structure, which includes a chlorine atom, a dimethylpropyl group, and a methyl group attached to the imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-1-neopentyl-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-1-neopentyl-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

5-chloro-3-methyl-1-neopentyl-1H-imidazo[4,5-b]pyridin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1-neopentyl-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

5-chloro-1-(2,2-dimethylpropyl)-3-methylimidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C12H16ClN3O/c1-12(2,3)7-16-8-5-6-9(13)14-10(8)15(4)11(16)17/h5-6H,7H2,1-4H3

InChI Key

NEKBVWMIOBQDKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1C2=C(N=C(C=C2)Cl)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.